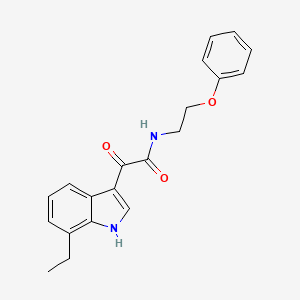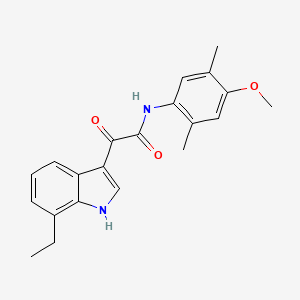![molecular formula C20H18ClNO4 B12485322 1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}methanamine](/img/structure/B12485322.png)
1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE is a complex organic compound that features a benzodioxole moiety and a furan ring substituted with a chloromethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Synthesis of the Furan Ring: The furan ring is often synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the furan ring substituted with a chloromethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mecanismo De Acción
The mechanism of action of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE involves its interaction with specific molecular targets. In the context of its anticancer properties, it is believed to inhibit the polymerization of tubulin, a protein that is essential for cell division. By disrupting microtubule dynamics, the compound induces cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Indole derivatives: Known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
(2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other compounds with similar structures .
Propiedades
Fórmula molecular |
C20H18ClNO4 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine |
InChI |
InChI=1S/C20H18ClNO4/c1-23-18-6-3-14(9-16(18)21)17-7-4-15(26-17)11-22-10-13-2-5-19-20(8-13)25-12-24-19/h2-9,22H,10-12H2,1H3 |
Clave InChI |
HFQFTRYXVCWILK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC3=CC4=C(C=C3)OCO4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12485246.png)


![1-[2-(diethylamino)ethyl]-N-(4-fluorobenzyl)-1H-benzimidazol-2-amine](/img/structure/B12485266.png)
![Ethyl 2-(morpholin-4-yl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B12485277.png)
![3-(2-ethoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12485279.png)
methanone](/img/structure/B12485282.png)
![3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12485293.png)
![Methyl 3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485301.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B12485302.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B12485313.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12485318.png)
![1-(4-Tert-butylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12485319.png)
